
3,3-difenil-1-(3-(4-fenil-1H-1,2,3-triazol-1-il)pirrolidin-1-il)propan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, also known as DPT or Dipropyltryptamine, is a chemical compound that belongs to the tryptamine family. DPT is a psychoactive substance that has been used for research purposes to investigate its potential therapeutic effects on various psychological and neurological disorders.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado nuevos derivados de 1,2,4-triazol, incluidos compuestos relacionados con nuestra molécula diana .
- Es importante destacar que estos compuestos demostraron selectividad contra las células cancerosas mientras preservan las células normales .
- La inhibición de la aromatasa es relevante en el tratamiento del cáncer de mama, ya que suprime la síntesis de estrógenos .
- Aunque no se ha estudiado directamente para nuestro compuesto, los derivados relacionados de pirazol han mostrado actividad antioxidante .
- La capacidad de formar enlaces de hidrógeno con varios objetivos mejora la farmacocinética y las propiedades farmacológicas .
- Los compuestos que contienen imidazol tienen un potencial terapéutico debido a sus diversas actividades biológicas .
Actividad Anticancerígena
Inhibición de la Aromatasa
Propiedades Antioxidantes
Aplicaciones Farmacológicas
Análogos de Imidazol
Desafíos en el Desarrollo de Medicamentos
En resumen, nuestro compuesto es prometedor en la investigación del cáncer, la inhibición de la aromatasa y potencialmente como antioxidante. Se justifica una mayor exploración para desbloquear su pleno potencial en estas diversas aplicaciones. 🌟
Mecanismo De Acción
Target of Action
The compound “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” contains a 1,2,3-triazole ring. Compounds containing the 1,2,3-triazole ring have been found to bind with high affinity to multiple receptors , which could make them useful in developing new therapeutic agents.
Mode of Action
In general, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme . This could potentially be a mode of action for “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one”, but specific interactions would depend on the exact structure and targets of the compound.
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Compounds containing 1,2,3-triazole rings have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” are unknown without specific studies. 1,2,3-triazole rings are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The molecular and cellular effects of “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” are unknown without specific studies. Compounds containing 1,2,3-triazole rings have shown a broad range of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” is unknown without specific studies. The stability of 1,2,3-triazole compounds against metabolic degradation, their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved .
Cellular Effects
Other triazole derivatives have been shown to exhibit antimicrobial and antioxidant activity . They can influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other triazole derivatives have been shown to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Other triazole derivatives have been shown to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other triazole derivatives have been shown to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Other triazole derivatives have been shown to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Other triazole derivatives have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3,3-diphenyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(18-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)30-17-16-24(19-30)31-20-26(28-29-31)23-14-8-3-9-15-23/h1-15,20,24-25H,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAQWNXNDYFKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

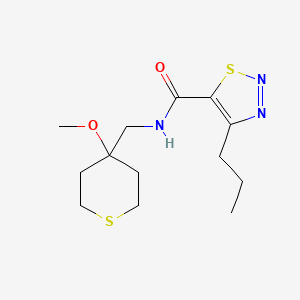
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
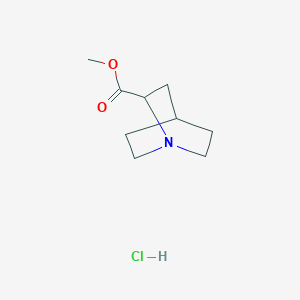
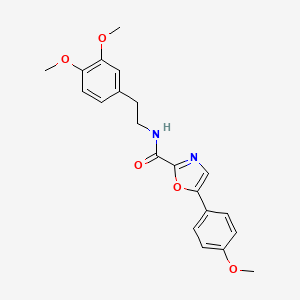
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)
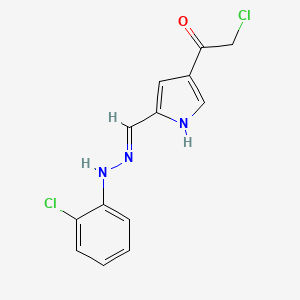
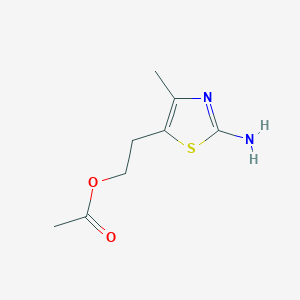
![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)
